

Discovery of novel 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B043855

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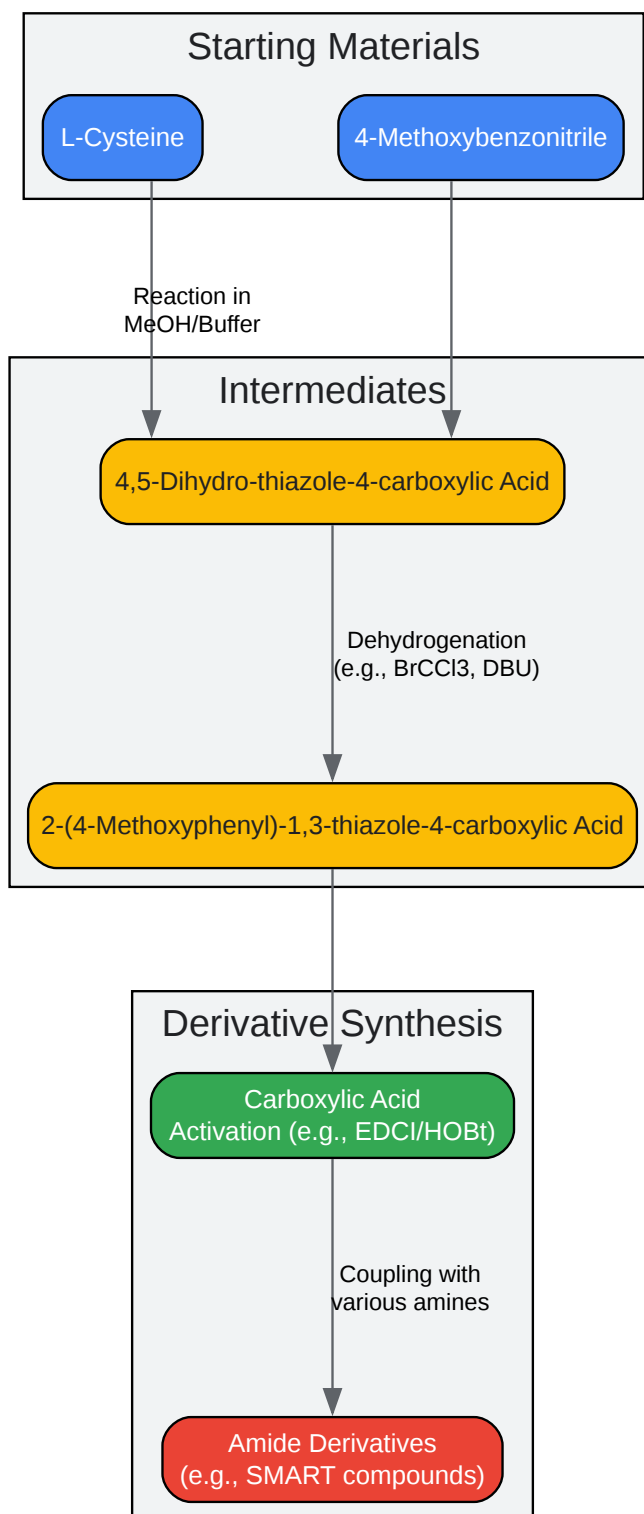
An in-depth analysis of the current scientific literature reveals a significant focus on the discovery and development of derivatives from the isomeric scaffold, 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid, rather than the **4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid** core. Research highlights the therapeutic potential of this class of compounds, particularly in oncology and neuroscience. This technical guide synthesizes the available data on the synthesis, biological activity, and structure-activity relationships of these promising derivatives.

Synthetic Pathways

The synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid and its derivatives typically originates from L-cysteine, which provides the foundational three-carbon and one-nitrogen backbone of the thiazole ring.

General Synthesis of the Thiazole Core

A primary route involves the reaction of L-cysteine with appropriately substituted benzonitriles or benzaldehydes. For instance, reacting L-cysteine with benzonitrile in a methanol and phosphate buffer solution yields (4R)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid. Subsequent dehydrogenation, often achieved using agents like BrCCl₃/DBU, results in the aromatic thiazole ring.



General Synthetic Workflow for Thiazole Derivatives

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General synthetic workflow for thiazole derivatives.

Derivatization

The primary point for diversification is the carboxylic acid group at the 4-position. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), are used to activate the carboxylic acid. This activated intermediate is then reacted with a diverse range of amines to generate a library of amide derivatives.

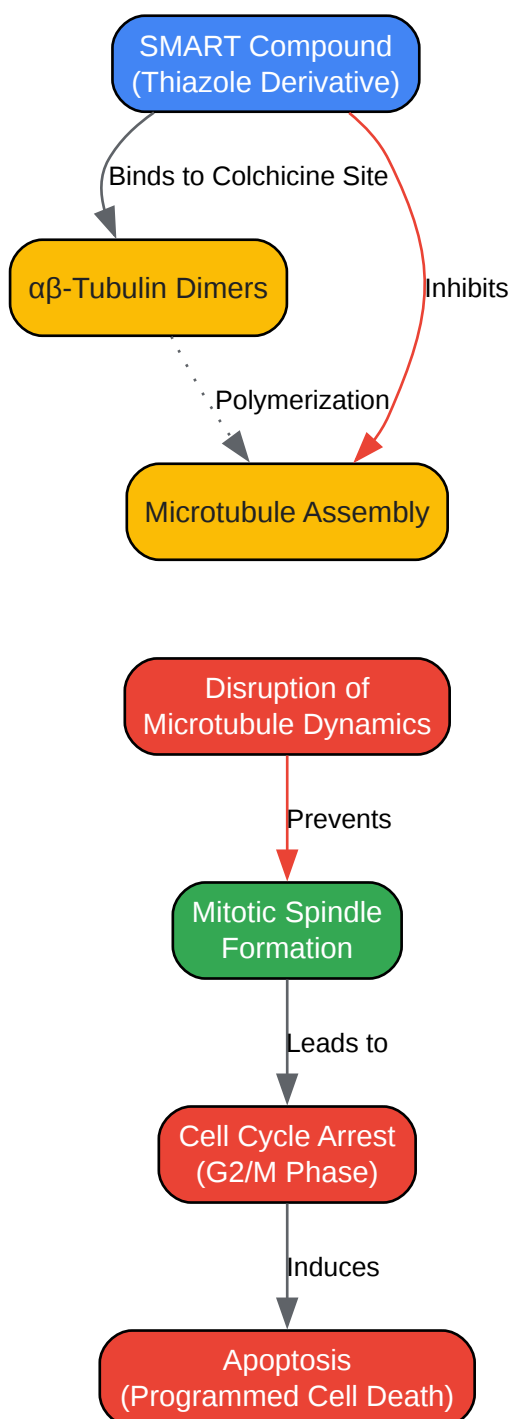
Biological Activity and Therapeutic Targets

Derivatives of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid have demonstrated significant potential in two primary therapeutic areas: oncology and neuroscience.

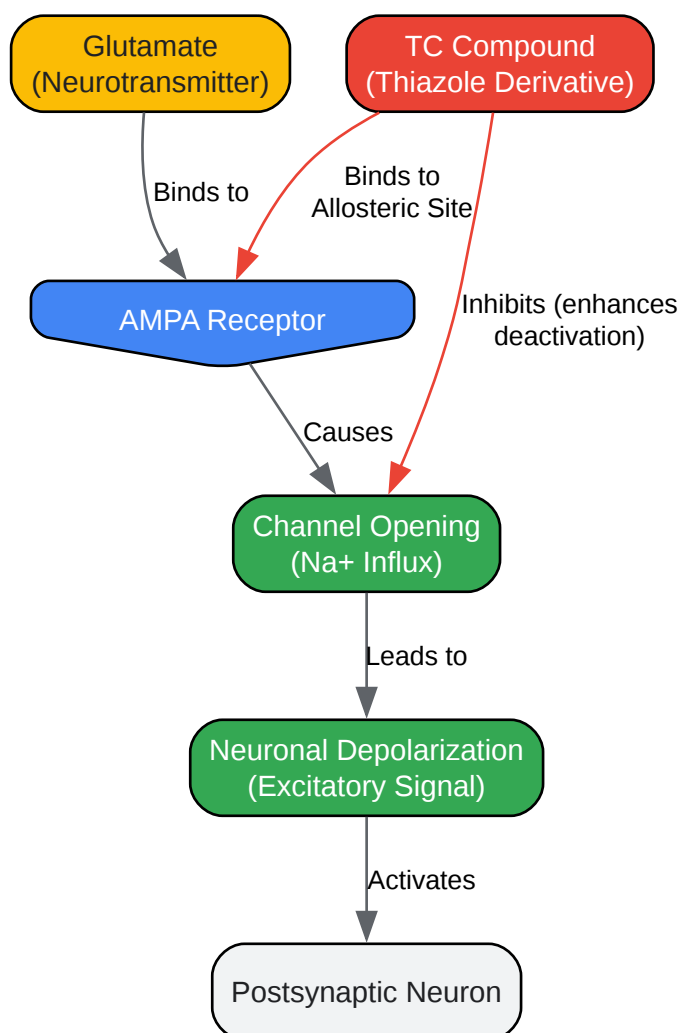
Anticancer Activity: Tubulin Polymerization Inhibition

A series of derivatives, referred to as Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART), have emerged as potent anticancer agents. These compounds were developed from a lead compound, 2-arylthiazolidine-4-carboxylic acid amide (ATCAA). The antiproliferative activity of these molecules was found to be in the low nanomolar range against melanoma and prostate cancer cell lines.

The primary mechanism of action for these SMART compounds is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, which are essential for cell division, these agents induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The introduction of a carbonyl group linker and the thiazole ring significantly enhanced the cytotoxic effects compared to earlier-generation compounds.



Mechanism of Action: Tubulin Polymerization Inhibition



Mechanism of Action: AMPA Receptor Modulation

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